N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N,7-Diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound featuring a fused imidazo-tetrazine core with carboxamide and ethyl/methyl substituents. Its synthesis likely follows pathways analogous to imidazo[5,1-d][1,2,3,5]tetrazine derivatives, where 5-aminoimidazole-4-carboxamide (AIC) undergoes diazotization, cyclization, and functionalization steps to introduce substituents . The compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX, ORTEP-III) for precise structural elucidation .
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H19N5O2/c1-4-19-16(23)11-8-12-15(21(5-2)14(11)18)20-13-7-6-10(3)9-22(13)17(12)24/h6-9,18H,4-5H2,1-3H3,(H,19,23) |
InChI Key |
PFBOEFDCHCGSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of a precursor compound under specific conditions. For instance, the reaction may involve the use of a strong base such as potassium carbonate in a solvent like dry acetone, followed by the addition of various reagents to form the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis mirrors established routes for imidazo-tetrazines but requires precise control over cyclization to avoid byproducts .
- Structure-Activity Relationship (SAR) : Ethyl and methyl substituents may enhance lipophilicity, improving membrane permeability compared to smaller substituents (e.g., methyl in IVa) .
- Crystallographic Validation : Tools like SHELX and WinGX ensure accurate structural determination, critical for patenting and regulatory approval .
Biological Activity
N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate tricyclic structure and functional groups that may contribute to its biological activity. The molecular formula is C₁₅H₁₈N₄O₂, with a molecular weight of approximately 286.33 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar triazatricyclo structures exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study:
A study focusing on related compounds demonstrated their ability to downregulate oncogenes such as c-Myc in breast cancer stem cells (BCSCs). The compound tested showed a reduction in mammosphere formation and increased apoptosis in treated cells. This suggests that N,7-diethyl-6-imino-13-methyl-2-oxo could potentially share similar mechanisms of action due to structural similarities .
Antimicrobial Activity
Compounds featuring the triazole ring have also been noted for their antimicrobial properties. They can act against a variety of pathogens by disrupting cellular processes or inhibiting enzyme activity critical for microbial survival.
Research Findings:
In vitro studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity .
The biological activity of N,7-diethyl-6-imino-13-methyl-2-oxo may be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Gene Expression Modulation: The ability to modulate the expression of genes associated with cell survival and proliferation.
- Induction of Apoptosis: Triggering programmed cell death pathways in malignant cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
